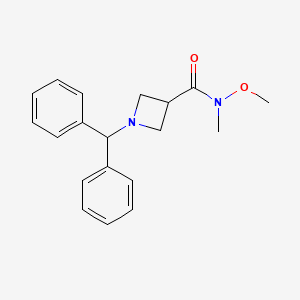

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide

Description

Properties

CAS No. |

359402-66-7 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide |

InChI |

InChI=1S/C19H22N2O2/c1-20(23-2)19(22)17-13-21(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |

InChI Key |

SPJRAPIZGNKNHH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(Diphenylmethyl)-3-phenoxyazetidine Intermediates

A key precursor is 1-diphenylmethyl-3-phenoxyazetidine , which can be synthesized by reacting phenols with 1-diphenylmethyl-3-methanesulphonyloxyazetidine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide and a strong base like sodium hydroxide in toluene under reflux conditions. This step typically achieves yields around 85-90% with crystallization purification.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Formation of 1-benzhydryl-3-methanesulphonyloxyazetidine | N-diphenylmethyl-3-hydroxyazetidine hydrochloride + methanesulphonylchloride + triethylamine in toluene, 4-12°C | ~100% theoretical | Formation of mesylate intermediate |

| Nucleophilic substitution with phenol | 3-Trifluoromethylphenol + tetrabutylammonium bromide + NaOH, reflux in toluene | 86.6% | Crystallization from isopropanol/water |

This is supported by the patent EP 0131435B1 describing the preparation of 3-phenoxy-1-azetidines.

Hydrogenolysis to Remove Protecting Group

The diphenylmethyl protecting group is removed by catalytic hydrogenolysis using palladium on carbon catalyst in a protic solvent such as methanol or ethanol. The presence of a tertiary organic base (e.g., triethylamine) in 1-10 wt% relative to the substrate is critical to stabilize the azetidine ring and prevent dimerization side reactions.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrogenolysis | Pd/C catalyst, H2 gas, methanol or ethanol, triethylamine (1-10 wt%) | Formation of 3-phenoxyazetidine + diphenylmethane by-product | Tertiary base prevents dimer formation |

The crude mixture containing the free azetidine and diphenylmethane can be used directly in the next step after washing with an aprotic solvent to remove diphenylmethane.

Formation of N-methoxy-N-methylcarboxamide Derivative

The key step involves reacting the free azetidine intermediate with an isocyanate or nitrourea derivative to form the N-methoxy-N-methylcarboxamide group on the azetidine ring. This reaction is typically conducted in an aprotic solvent such as toluene.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Carboxamide formation | 3-phenoxyazetidine + methyl isocyanate or nitrourea, toluene | High | Reaction proceeds smoothly without purification of azetidine intermediate |

This step is described in the same patent document and related literature, emphasizing the efficiency of using the crude azetidine mixture for carboxamide formation.

Alternative Synthetic Approaches

Summary of Key Reaction Parameters and Yields

| Synthetic Step | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mesylation of N-diphenylmethyl-3-hydroxyazetidine | Methanesulphonylchloride, triethylamine | Toluene | 4-12°C | ~100 (theoretical) | Formation of mesylate intermediate |

| Nucleophilic substitution with phenol | Phenol, NaOH, tetrabutylammonium bromide | Toluene | Reflux | 86.6 | Formation of 1-diphenylmethyl-3-phenoxyazetidine |

| Hydrogenolysis of diphenylmethyl group | Pd/C, H2, triethylamine | Methanol or ethanol | Room temp | Not specified | Prevents dimerization, yields free azetidine |

| Carboxamide formation | Methyl isocyanate or nitrourea | Toluene | Room temp | High | Direct use of crude azetidine mixture |

Analytical and Purification Notes

- Crystallization from isopropanol/water is effective for purifying azetidine intermediates.

- Use of tertiary amines during hydrogenolysis stabilizes intermediates and improves yields.

- Diphenylmethane by-product can be removed by washing with aprotic solvents.

- Final carboxamide products are typically purified by standard chromatographic techniques.

Chemical Reactions Analysis

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(1-Benzhydrylazetidin-3-yl)acetamide (CAS 102065-87-2)

Structural Similarities :

- Shared diphenylmethyl-azetidine backbone.

- Carboxamide group at the azetidine 3-position.

Key Differences :

Implications :

The Weinreb amide in the target compound enhances its utility in synthetic pathways, whereas the acetamide analog may serve as a metabolite or impurity in pharmaceuticals.

Cyclizine and Related Piperazine Derivatives

Cyclizine (1-(diphenylmethyl)piperazine) shares the diphenylmethyl motif but features a piperazine (six-membered ring) instead of azetidine .

Structural and Functional Contrasts :

Synthesis Insights: Cyclizine is synthesized via continuous-flow methods using diphenylmethanol and piperazine derivatives. High solvent concentrations (e.g., acetone at 3.1 M) and temperature optimization (100°C) are critical to avoid clogging and hydrolysis . Similar strategies may apply to the target compound’s diphenylmethyl group but would require adjustments for azetidine’s instability.

Functional Group Comparison: Weinreb Amide vs. Standard Amides

The N-methoxy-N-methyl group distinguishes the target compound from analogs like N-(1-benzhydrylazetidin-3-yl)acetamide.

- Weinreb Amide: Prevents overreaction in nucleophilic acyl substitutions, yielding ketones exclusively. Enhances stability under Grignard or organolithium reagent conditions.

- Standard Amides :

- Prone to hydrolysis or further substitution, limiting synthetic utility.

Biological Activity

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological properties, including antiproliferative, antioxidant, and antibacterial activities.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In a study comparing several derivatives, it was found that this compound exhibited significant inhibitory effects on cancer cells, with IC50 values indicating its potency.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison Agents |

|---|---|---|

| HCT116 | 3.1 | Doxorubicin (IC50 = 1.2) |

| MCF-7 | 4.8 | Etoposide (IC50 = 2.5) |

| HEK293 | 5.3 |

The results indicate that the compound shows selective activity against the MCF-7 breast cancer cell line, which is notable for its clinical relevance in breast cancer treatment .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays such as DPPH and FRAP. The findings suggest that while the compound exhibits some antioxidant properties, it is less effective than established antioxidants like N-acetyl-L-cysteine (NAC). The reduction in reactive oxygen species (ROS) levels was observed but did not correlate directly with the antiproliferative effects, indicating a complex mechanism of action .

Table 2: Antioxidant Activity Assays

| Assay Type | Compound Response | Comparison Agent |

|---|---|---|

| DPPH | Moderate | NAC |

| FRAP | Low | NAC |

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with specific substitutions on the azetidine ring showed improved antiproliferative effects and selectivity towards certain cancer cell lines.

In one case study focusing on a series of azetidine derivatives, it was found that compounds with additional hydroxyl or methoxy groups exhibited enhanced biological activities compared to their parent compounds . This underscores the significance of chemical structure in determining biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.